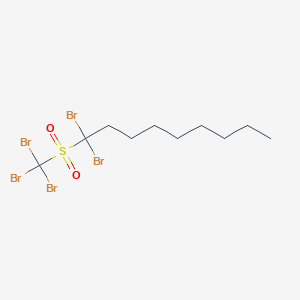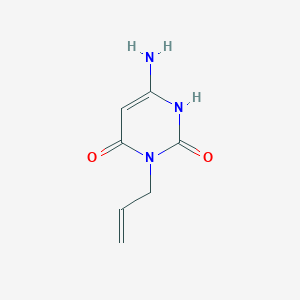
Diazene, bis(1,1-dimethyl-5-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, bis(1,1-dimethyl-5-hexenyl)-: is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two 1,1-dimethyl-5-hexenyl groups attached to the diazene core. Diazene compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(1,1-dimethyl-5-hexenyl)- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the oxidation of hydrazine with hydrogen peroxide or air to form the diazene compound. Another approach involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide to yield the desired diazene compound .
Industrial Production Methods: Industrial production of diazene compounds often involves the thermal decomposition of sulfonylhydrazides. For example, the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide can generate diazene compounds in situ. This method is preferred due to its efficiency and the ability to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Diazene, bis(1,1-dimethyl-5-hexenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and other byproducts.
Reduction: Reduction reactions can convert the diazene compound back to hydrazine derivatives.
Substitution: The diazene compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrogen gas, hydrazine derivatives, and substituted diazene compounds .
Scientific Research Applications
Diazene, bis(1,1-dimethyl-5-hexenyl)- has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Biological Studies: Diazene compounds are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of diazene compounds in drug development.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of diazene, bis(1,1-dimethyl-5-hexenyl)- involves the nitrogen-nitrogen double bond (N=N) undergoing various chemical transformations. The compound can act as a hydrogen donor in hydrogenation reactions, where it transfers hydrogen atoms to unsaturated substrates. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound features two 1,1-dimethylethyl groups attached to the diazene core.
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with applications in materials science and photochemistry.
Uniqueness: Diazene, bis(1,1-dimethyl-5-hexenyl)- is unique due to its specific alkyl groups, which impart distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-5-hexenyl groups allows for selective reactions and applications in organic synthesis that may not be achievable with other diazene compounds .
Properties
CAS No. |
143958-74-1 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
bis(2-methylhept-6-en-2-yl)diazene |
InChI |
InChI=1S/C16H30N2/c1-7-9-11-13-15(3,4)17-18-16(5,6)14-12-10-8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI Key |
KEUQKUFYVZYJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)N=NC(C)(C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
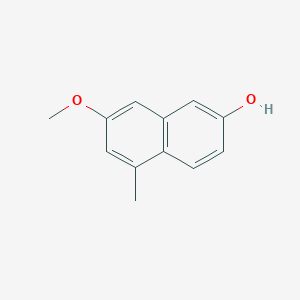
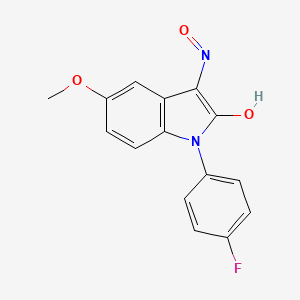
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
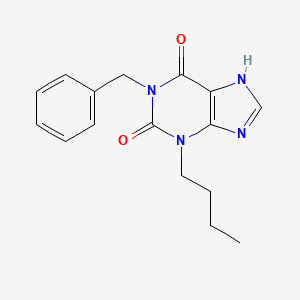

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

